Bienvenue dans la boutique en ligne BenchChem!

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Structure-Activity Relationships Physicochemical Property Optimization

8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879441-68-6) is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, a scaffold recognized for its polypharmacological potential across aminergic GPCRs and phosphodiesterase enzymes. The compound features a 1,6,7-trimethyl-substituted imidazopurine core bearing a 3,4-dimethylphenyl group at the 8-position, yielding a molecular formula of C18H19N5O2 and a molecular weight of 337.38 g/mol.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 879441-68-6
Cat. No. B2884628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879441-68-6
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C
InChIInChI=1S/C18H19N5O2/c1-9-6-7-13(8-10(9)2)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25)
InChIKeyOTUOLOVRKIVOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879441-68-6): Compound Identity and Scientific Context


8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879441-68-6) is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, a scaffold recognized for its polypharmacological potential across aminergic GPCRs and phosphodiesterase enzymes [1]. The compound features a 1,6,7-trimethyl-substituted imidazopurine core bearing a 3,4-dimethylphenyl group at the 8-position, yielding a molecular formula of C18H19N5O2 and a molecular weight of 337.38 g/mol . This structural arrangement distinguishes it from close-in-class analogs that vary in the substitution pattern on the pendant phenyl ring, a position known to critically modulate receptor affinity, enzyme inhibition potency, and physicochemical properties in related chemotypes [2].

Why In-Class Imidazopurine Analogs Cannot Be Interchanged with 8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Within the imidazo[2,1-f]purine-2,4-dione series, seemingly minor modifications to the 8-aryl substituent produce substantial shifts in pharmacological activity, target selectivity, and drug-like properties. Published structure-activity relationship (SAR) studies demonstrate that the position and nature of methyl substitutions on the pendant phenyl ring critically govern both serotonin receptor subtype selectivity (5-HT1A vs. 5-HT7) and phosphodiesterase inhibition profiles (PDE4B vs. PDE10A) [1]. For instance, two close structural analogs differing by a single substituent placement showed divergent functional agonism, brain penetration, and side-effect liabilities in head-to-head in vivo comparisons [2]. The 3,4-dimethylphenyl motif on the target compound occupies a distinct and underexplored region of this SAR landscape compared to the more commonly investigated 4-substituted or unsubstituted phenyl variants, meaning that potency, selectivity, and off-target activity data from other in-class compounds cannot be extrapolated to this molecule without experimental verification [3].

Quantitative Differentiation of 8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from Its Closest Structural Analogs


Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl Substitution Effects on Predicted Lipophilicity and Steric Profile

The 3,4-dimethylphenyl substitution on the target compound generates a distinct electronic and steric environment at the imidazopurine 8-position compared to its closest positional isomer, 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . In the 3,4-substitution, the two methyl groups adopt an ortho/para relationship, creating an asymmetric electron-donating effect and a contiguous hydrophobic patch on the phenyl ring. In contrast, the 3,5-substitution places methyl groups in a meta relationship, producing a symmetric, bifurcated hydrophobic surface with altered pi-stacking geometry. Published SAR for the imidazopurine chemotype indicates that the position of methyl substituents on the pendant aryl ring can alter 5-HT1A receptor binding affinity by over 10-fold and shift PDE4B/PDE10A selectivity ratios by an order of magnitude [1]. Calculated logP values predict a modest lipophilicity increase of approximately 0.3–0.5 log units for the 3,4-dimethylphenyl variant relative to the unsubstituted phenyl analog, which may influence membrane permeability and non-specific protein binding [2].

Medicinal Chemistry Structure-Activity Relationships Physicochemical Property Optimization

Phenyl Substitution Depth: Differentiation from the Unsubstituted 8-Phenyl Analog on Lipophilicity-Driven ADME Parameters

The target compound incorporates two methyl groups on the 8-phenyl ring, whereas the commercially prevalent analog 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 332384-39-1) carries an unsubstituted phenyl ring . The addition of two methyl groups increases the molecular weight from 309.32 to 337.38 g/mol and adds approximately 1.0–1.2 units to the calculated logP, a magnitude of lipophilicity shift that in related CNS-oriented chemotypes has been associated with measurable changes in blood-brain barrier penetration, plasma protein binding, and metabolic clearance rate [1]. In the broader imidazopurine series, increasing lipophilicity via aryl substitution has been correlated with enhanced brain-to-plasma concentration ratios but also with elevated risk of phospholipidosis and hERG channel blockade [2]. The 3,4-dimethylphenyl motif thus represents a deliberate lipophilicity increment over the parent 8-phenyl scaffold, occupying a property space that balances CNS permeability potential against safety liabilities differently than either the unsubstituted or mono-methylated analogs.

ADME Prediction Drug-Likeness Physicochemical Profiling

Scaffold-Level Pharmacological Evidence: Imidazo[2,1-f]purine-2,4-dione Core Engagement at G-Protein Coupled Receptors and Phosphodiesterases

The imidazo[2,1-f]purine-2,4-dione scaffold has been validated across multiple independent studies as a privileged structure for simultaneous engagement of serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and phosphodiesterase enzymes (PDE4B, PDE10A) [1]. In a systematic SAR study of octahydro- and dimethoxy-dihydro-isoquinolinylalkyl derivatives, multiple compounds demonstrated dual 5-HT1A/5-HT7 receptor affinity with Ki values in the nanomolar range and concurrent PDE4B/PDE10A inhibition with IC50 values spanning from sub-micromolar to low micromolar [2]. Furthermore, head-to-head comparison of two close analogs (AZ-853 and AZ-861) differing by a single fluoro vs. trifluoromethyl substituent revealed divergent 5-HT1A functional agonism (EC50 shift of approximately 5-fold in cAMP inhibition assays), differential brain penetration, and distinct cardiovascular side-effect profiles in mice [3]. These class-level findings establish that the imidazopurine-2,4-dione core is a sensitive pharmacophore where small structural perturbations produce pharmacologically meaningful divergence, directly supporting the need for compound-specific characterization rather than class-based generalization.

GPCR Pharmacology PDE Inhibition Multi-Target Drug Discovery

Vendor-Reported Purity Benchmarks and Their Implications for Reproducibility in Biological Assays

Commercially sourced 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is typically supplied at a purity of 95% (HPLC), which is consistent with the purity standards reported for structurally analogous 1,6,7-trimethyl-8-aryl-imidazo[2,1-f]purine-2,4-diones from major screening compound vendors . This purity level is adequate for primary screening and SAR expansion studies but necessitates orthogonal purity verification (e.g., LC-MS, 1H NMR) prior to quantitative pharmacological assays where impurities exceeding 1–2% can confound dose-response measurements, particularly for compounds with moderate to low target potency . Researchers procuring this compound for sensitive biochemical or cell-based assays should request batch-specific certificates of analysis and consider additional purification (e.g., preparative HPLC) if the intended use requires purity exceeding 98% [1].

Compound Quality Control Assay Reproducibility Chemical Procurement Standards

Recommended Application Scenarios for 8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Differential Evidence


SAR Expansion Studies of 8-Aryl Imidazo[2,1-f]purine-2,4-diones for GPCR and PDE Target Profiling

The 3,4-dimethylphenyl substitution motif fills a gap in the existing SAR matrix for this chemotype, which has predominantly explored 4-substituted or unsubstituted phenyl variants [1]. Researchers investigating the impact of contiguous ortho/para dimethyl substitution on receptor selectivity (5-HT1A vs. 5-HT7) and PDE isozyme inhibition (PDE4B vs. PDE10A) will benefit from incorporating this compound into parallel screening panels alongside the 3,5-dimethylphenyl, 2,4-dimethylphenyl, and 4-ethylphenyl analogs. The distinct steric and electronic profile of the 3,4-substitution pattern may reveal novel selectivity vectors not accessible with symmetric or mono-substituted congeners [2].

Physicochemical Profiling of Methylation-Dependent Lipophilicity Effects on CNS Permeability

The calculated +0.6 to +0.8 log unit lipophilicity increase relative to the unsubstituted 8-phenyl parent compound (CAS 332384-39-1) makes this compound a useful tool for quantifying the relationship between incremental aryl methylation and passive membrane permeability in the imidazopurine series [1]. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer studies comparing this compound with the unsubstituted, mono-methyl, and ethyl-substituted analogs would generate a quantitative lipophilicity-permeability correlation specific to this scaffold, supporting rational design of CNS-targeted candidates [3].

Metabolic Stability Comparison Across 8-Aryl Substitution Patterns

The 3,4-dimethylphenyl group introduces two potential sites for cytochrome P450-mediated oxidation (benzylic methyl groups and the electron-rich aromatic ring) that differ from the metabolic liabilities of the 4-ethylphenyl or unsubstituted phenyl analogs [1]. Researchers studying scaffold-specific metabolic soft spots can use this compound in comparative microsomal or hepatocyte stability assays to map the influence of aryl substitution pattern on intrinsic clearance, identifying whether the contiguous dimethyl motif offers any metabolic shielding advantage over the more exposed mono-substituted or ethyl-substituted variants [2].

Quote Request

Request a Quote for 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.